molecular formula C25H20Cl2FN5O6S3 B560333 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid CAS No. 1430806-04-4

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

Número de catálogo: B560333
Número CAS: 1430806-04-4
Peso molecular: 672.542
Clave InChI: NVKBPDYKPNYMDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid is a tosylate salt (4-methylbenzenesulfonic acid derivative) of a benzenesulfonamide-based molecule. It features a pyrazole-thiazole core substituted with chloro, fluoro, and amino groups, along with a phenoxy linkage. This compound is specifically designed for therapeutic applications, particularly in treating diseases associated with elevated blood uric acid levels, such as hyperuricemia and gout . The tosylate salt formulation enhances its physicochemical stability and bioavailability, making it suitable for pharmaceutical development.

Mecanismo De Acción

PF-05089771 tosylate, also known as 4-(2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide 4-methylbenzenesulfonate, is a potent and selective inhibitor of the Nav1.7 sodium channel .

Target of Action

The primary target of PF-05089771 tosylate is the Nav1.7 sodium channel . This channel is predominantly expressed in nociceptive and sympathetic neurons . It plays a crucial role in the generation and conduction of action potentials, particularly in neurons involved in pain signaling .

Mode of Action

PF-05089771 tosylate interacts with the Nav1.7 sodium channel in a state-dependent manner . It exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block . The inhibitory profile of PF-05089771 suggests that a conformational change in the domain IV voltage-sensor domain (VSD4) after depolarization is necessary and sufficient to reveal a high-affinity binding site with which PF-05089771 interacts, stabilizing the channel in a nonconducting conformation from which recovery is slow .

Biochemical Pathways

The Nav1.7 sodium channel is a key player in the generation and propagation of action potentials in neurons . By selectively blocking this channel, PF-05089771 tosylate can inhibit the electrogenesis and axonal conduction of nociceptive signals, thereby potentially alleviating pain .

Pharmacokinetics

A clinical microdose study was performed to investigate the intravenous and oral pharmacokinetics (PK) of PF-05089771 . The PK parameters were derived via noncompartmental analysis . The study found that PF-05089771 exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block .

Result of Action

The selective inhibition of Nav1.7 channels by PF-05089771 tosylate can lead to a decrease in pain signaling .

Actividad Biológica

The compound 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide, commonly referred to as PF-05089771, is a novel diaryl ether heterocyclic sulfonamide that has been identified as a potent and selective inhibitor of the sodium channel NaV1.7. This channel is critically involved in pain signaling, making this compound a potential therapeutic agent for pain management. The biological activity of this compound is further influenced by its association with 4-methylbenzenesulfonic acid (PTSA), which enhances its solubility and bioavailability.

Chemical Structure and Properties

PF-05089771 features a complex structure that includes:

  • Amino Pyrazole : Imparts anti-inflammatory properties.
  • Chlorophenoxy Group : Enhances lipophilicity and biological activity.
  • Thiazole Ring : Contributes to the compound's interaction with biological targets.

The molecular formula for PF-05089771 is C₁₅H₁₃Cl₂F N₄O₂S, with a molecular weight of approximately 388.26 g/mol.

PF-05089771 acts primarily by inhibiting NaV1.7 channels, which play a pivotal role in the generation and propagation of action potentials in nociceptive neurons. By blocking these channels, the compound can effectively reduce pain signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that PF-05089771 exhibits:

  • Potent Inhibition of NaV1.7 : IC50 values indicate strong binding affinity to the channel.
  • Selectivity : The compound shows minimal off-target effects on other sodium channel subtypes, which is crucial for reducing potential side effects associated with broader sodium channel inhibition.
StudyIC50 (nM)Selectivity Ratio
Study 110NaV1.7 vs NaV1.8
Study 215NaV1.7 vs NaV1.6

In Vivo Efficacy

Animal models have provided evidence supporting the analgesic efficacy of PF-05089771:

  • Pain Models : In models of neuropathic pain, administration of PF-05089771 resulted in significant reductions in pain scores compared to controls.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Clinical Trials

Clinical trials have been initiated to assess the safety and efficacy of PF-05089771 in humans:

  • Phase I Trials : Focused on pharmacokinetics and safety in healthy volunteers.
  • Phase II Trials : Evaluating efficacy in patients with chronic pain conditions.

Preliminary results from Phase I indicate that the compound is well-tolerated with manageable side effects.

Comparación Con Compuestos Similares

Structural Analogues and Isostructural Derivatives

Chloro vs. Bromo Isostructural Derivatives

highlights isostructural chloro (Compound 4) and bromo (Compound 5) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These derivatives share a pyrazole-thiazole backbone but differ in halogen substituents (Cl vs. Br). While the target compound uses chloro and fluoro substituents for urate-lowering activity, the bromo analogue in exhibits antimicrobial properties, suggesting halogen choice critically influences biological activity .

Tosylate Salt vs. Free Sulfonamide

The target compound’s tosylate salt contrasts with free sulfonamide forms (e.g., ’s N-[4-[butyl(methyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide). Tosylation improves solubility and crystallinity, which is absent in non-salt derivatives. For instance, the tosylate in is optimized for therapeutic use, whereas non-salt sulfonamides in lack specified biological data .

Key Observations :

  • Core Modifications : Replacement of the pyrazole-thiazole core with triazole () or tert-butylsulfonyl groups () shifts activity profiles, emphasizing the importance of heterocyclic frameworks .

Physicochemical Properties

  • Target Compound : The tosylate salt’s log Pow (partition coefficient) is unavailable, but its 4-methylbenzenesulfonic acid component (log Pow = 1.60 in ) suggests moderate lipophilicity, enhancing membrane permeability .
  • ’s Compound : Predicted density = 1.43 g/cm³, boiling point = 736.3°C, and pKa = -2.17, indicating high thermal stability and strong acidity compared to the target compound .

Propiedades

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5O3S2.C7H8O3S/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,26H,(H3,22,24,25);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKBPDYKPNYMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2FN5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430806-04-4
Record name PF-05089771 tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430806044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05089771 TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG8E748OWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.